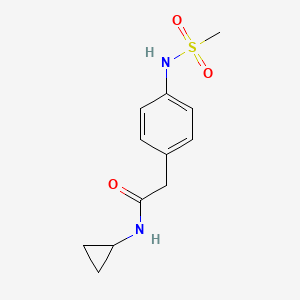![molecular formula C21H24N2O3S B6542958 N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide CAS No. 1060225-64-0](/img/structure/B6542958.png)
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropyl group attached to an acetamide moiety, which is further connected to a phenyl ring substituted with a sulfonamido group derived from tetrahydronaphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Acetamide: This step involves the reaction of cyclopropylamine with acetic anhydride to form N-cyclopropylacetamide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 4-aminophenylacetic acid.
Coupling Reaction: The final step involves coupling the sulfonamide derivative with N-cyclopropylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[4-(naphthalene-2-sulfonamido)phenyl]acetamide: Lacks the tetrahydro modification, which may affect its biological activity.
N-cyclopropyl-2-[4-(benzenesulfonamido)phenyl]acetamide: Simpler structure, potentially less specific in its biological interactions.
Uniqueness
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is unique due to the presence of the tetrahydronaphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-18-10-11-18)13-15-5-8-19(9-6-15)23-27(25,26)20-12-7-16-3-1-2-4-17(16)14-20/h5-9,12,14,18,23H,1-4,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQJLRKGLJEQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)

![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542950.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide](/img/structure/B6542965.png)
![N-cyclopropyl-2-[4-(propane-2-sulfonamido)phenyl]acetamide](/img/structure/B6542971.png)
![N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542975.png)
